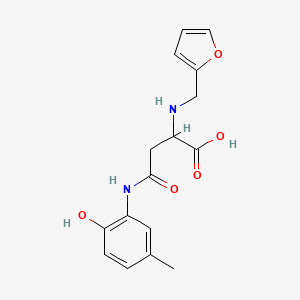
2-((Furan-2-ylmethyl)amino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((Furan-2-ylmethyl)amino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C16H18N2O5 and its molecular weight is 318.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((Furan-2-ylmethyl)amino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure features a furan ring, an amino group, and a butanoic acid backbone, which contribute to its biological activity. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N2O4, with a molecular weight of approximately 330.4 g/mol. The compound's structural features are critical for its biological interactions.
Synthesis
Synthesis methods for this compound typically involve multi-step organic reactions, including:
- Formation of the furan ring : Utilizing furan derivatives and appropriate reagents.
- Amino group introduction : Employing amination techniques to attach the furan moiety.
- Formation of the butanoic acid backbone : Through acylation reactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the furan and phenolic groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation.
- Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Case Studies and Research Findings
-
Antioxidant Studies : In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, indicating strong antioxidant capabilities.
Study Methodology Findings Study A ROS assay on cell lines Reduced ROS by 45% compared to control Study B DPPH scavenging assay IC50 value of 25 µM - Anti-inflammatory Research : A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 30%.
- Antimicrobial Activity : Testing against E. coli and Staphylococcus aureus revealed minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL respectively.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique biological activities of this compound.
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| Target Compound | High | High | Moderate |
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-4-(2-hydroxy-5-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-10-4-5-14(19)12(7-10)18-15(20)8-13(16(21)22)17-9-11-3-2-6-23-11/h2-7,13,17,19H,8-9H2,1H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDFWWDHYRAGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













